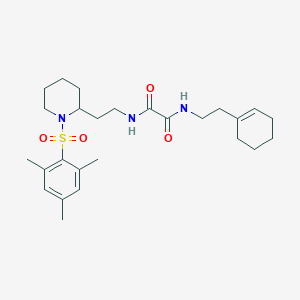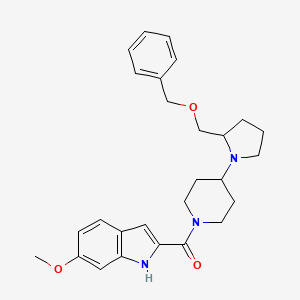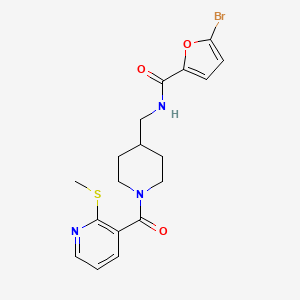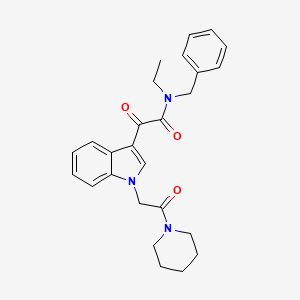![molecular formula C16H13N3O3S B2622940 N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 923682-01-3](/img/structure/B2622940.png)
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a phenylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide typically involves the condensation of appropriate thiazole and furan derivatives with phenylcarbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents include thionyl chloride, which is used to activate the carboxylic acid group, and various bases such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mécanisme D'action
The mechanism by which N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N-Methyl-N-phenylcarbamoyl chloride
- Diphenylcarbamoyl chloride
- N,N-Diisopropylcarbamoyl chloride
Uniqueness
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Propriétés
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(17-11-5-2-1-3-6-11)9-12-10-23-16(18-12)19-15(21)13-7-4-8-22-13/h1-8,10H,9H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGYIMZJXZNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2622863.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B2622864.png)

![4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2622866.png)
![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)


![7-{6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2622873.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea](/img/structure/B2622874.png)
![2-benzoyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2622876.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2622877.png)
